![molecular formula C15H12O3 B10843043 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to the benzo[c]chromen-6-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and finally, oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and various substituted benzo[c]chromen-6-one derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, thereby affecting various signaling pathways involved in inflammation and cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Urolithin A: Another hydroxylated benzo[c]chromen-6-one known for its neuroprotective effects.
Ellagic Acid: A precursor to urolithins, with a wide range of pharmacological activities including antioxidant and anti-inflammatory properties.
Uniqueness
3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and hydroxyl group contribute to its specific reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H12O3 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
3-hydroxy-4,7-dimethylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O3/c1-8-4-3-5-10-11-6-7-12(16)9(2)14(11)18-15(17)13(8)10/h3-7,16H,1-2H3 |
Clave InChI |
BSCZPVUHFUQDQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C(=C(C=C3)O)C)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



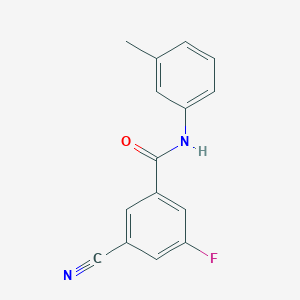
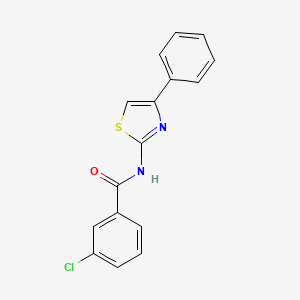
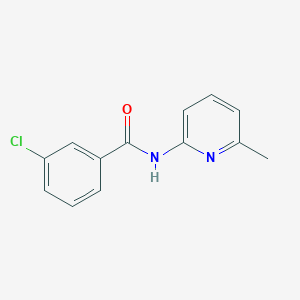
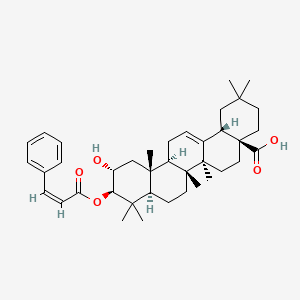
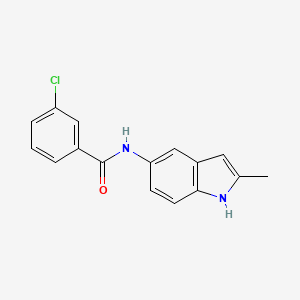

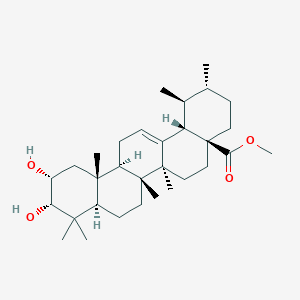
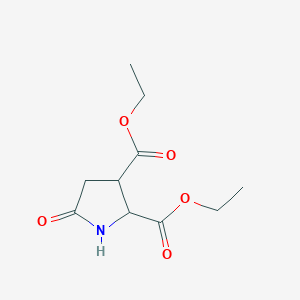

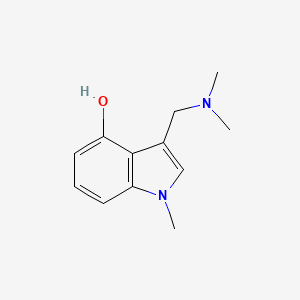
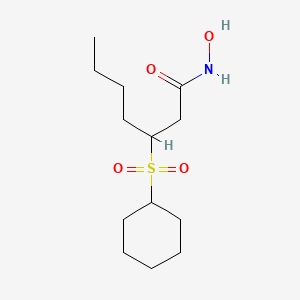
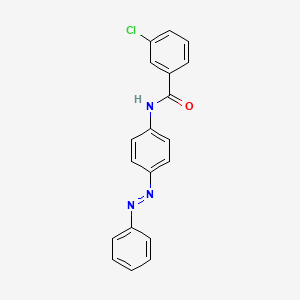
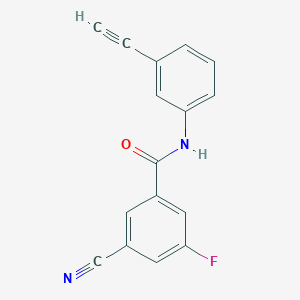
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)